Murabutida

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Murabutide is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan. It was developed as a safer alternative to muramyl dipeptide, which was found to be too toxic for use as an adjuvant in humans . Murabutide retains the immunomodulatory properties of its parent molecule without the associated toxicity .

Méthodes De Préparation

Murabutide is synthesized through a series of chemical reactions starting from muramyl dipeptide. The synthetic route involves the acetylation of muramyl dipeptide followed by the esterification of the glutamine residue with n-butyl alcohol . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and esterification processes . Industrial production methods for murabutide are similar to laboratory-scale synthesis but are optimized for larger-scale production, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

Murabutide undergoes various chemical reactions, including:

Oxidation: Murabutide can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in murabutide.

Substitution: Murabutide can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Applications De Recherche Scientifique

Murabutide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of synthetic immunomodulators.

Biology: Investigated for its role in modulating immune responses and its interaction with cellular receptors.

Medicine: Explored as an adjuvant in vaccines and as a potential therapeutic agent for various diseases, including viral infections and cancer

Industry: Utilized in the development of new immunomodulatory drugs and as a component in vaccine formulations.

Mécanisme D'action

Murabutide exerts its effects through the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor . Upon binding to NOD2, murabutide induces the oligomerization of NOD2 and signals via receptor-interacting protein kinase 2 (RIP2) . This leads to the ubiquitination of NEMO/IKKγ and the activation of nuclear factor kappa B (NF-κB), resulting in the production of inflammatory cytokines . Additionally, poly-ubiquitinated RIP2 recruits transforming growth factor-beta-activated kinase 1 (TAK1), which activates the IKK complex and mitogen-activated protein kinases (MAPKs) . This signaling pathway involves the adaptor protein CARD9 .

Comparaison Avec Des Composés Similaires

Murabutide is compared with other similar compounds such as muramyl dipeptide, MTP-PE (muramyl tripeptide phosphatidylethanolamine), and other muramyl peptide derivatives . Unlike muramyl dipeptide, murabutide is devoid of pyrogenic and somnogenic activities, making it a safer alternative . MTP-PE, another derivative, is used as an adjuvant in oncology and has shown potential in oral vaccine formulations . Murabutide’s unique properties, such as its ability to activate NOD2 without the associated toxicity, make it a valuable compound in immunomodulatory research and applications .

Propriétés

Numéro CAS |

74817-61-1 |

|---|---|

Formule moléculaire |

C23H40N4O11 |

Poids moléculaire |

548.6 g/mol |

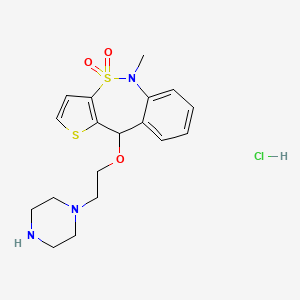

Nom IUPAC |

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C23H40N4O11/c1-5-6-9-37-23(36)15(7-8-18(24)32)27-21(34)12(2)25-22(35)13(3)38-20(19(33)17(31)11-29)16(10-28)26-14(4)30/h10,12-13,15-17,19-20,29,31,33H,5-9,11H2,1-4H3,(H2,24,32)(H,25,35)(H,26,30)(H,27,34)/t12-,13+,15+,16-,17+,19+,20+/m0/s1 |

Clé InChI |

ISYJGPYKJNWIQE-BNOMVYTKSA-N |

SMILES isomérique |

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |

SMILES canonique |

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)

![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)

![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)